molecular formula C13H14N4 B1619832 2,4-Diamino-5-methylazobenzene CAS No. 5042-54-6

2,4-Diamino-5-methylazobenzene

Cat. No.: B1619832
CAS No.: 5042-54-6
M. Wt: 226.28 g/mol
InChI Key: JSWCBDPQYMLZPU-UHFFFAOYSA-N
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Description

2,4-Diamino-5-methylazobenzene is an organic compound that belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye. Its molecular formula is C13H15N3, and it is also referred to as Chrysoidine R in some contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-methylazobenzene typically involves the diazotization of 2,4-diaminotoluene followed by coupling with aniline. The reaction conditions generally include acidic environments to facilitate the diazotization process. The steps are as follows:

    Diazotization: 2,4-diaminotoluene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling: The diazonium salt is then coupled with aniline in an alkaline medium to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-methylazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted azobenzene derivatives.

Scientific Research Applications

2,4-Diamino-5-methylazobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-methylazobenzene involves its ability to undergo photoisomerization, where the compound switches between trans and cis forms upon exposure to light. This property is exploited in applications such as optical data storage and molecular switches. The molecular targets include various enzymes and receptors that interact with the azobenzene moiety, leading to changes in their activity and function .

Comparison with Similar Compounds

2,4-Diamino-5-methylazobenzene can be compared with other azobenzene derivatives such as:

    Azobenzene: The simplest form with no substituents on the aromatic rings.

    4-Aminoazobenzene: Contains an amino group at the para position.

    4-Nitroazobenzene: Contains a nitro group at the para position.

Uniqueness

The presence of two amino groups and a methyl group in this compound makes it unique, providing it with distinct chemical reactivity and applications compared to its simpler counterparts .

Properties

IUPAC Name

4-methyl-6-phenyldiazenylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10/h2-8H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWCBDPQYMLZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052136
Record name C.I.Solvent Orange 4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5042-54-6
Record name 4-Methyl-6-(2-phenyldiazenyl)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5042-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005042546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-
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Record name C.I.Solvent Orange 4
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(phenylazo)toluene-2,4-diamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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